N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]propane-1,3-diamine
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Overview
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is a derivative of 1,3-propanediamine and is characterized by the presence of dimethylamino and nitrophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with dimethylamine and a nitrophenyl derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. The reaction is carried out in a fixed-bed reactor using a catalyst such as Raney-Nickel under high pressure (3-10 MPa) and elevated temperatures. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with a simpler structure, lacking the nitrophenyl group.
3-(Dimethylamino)-1-propylamine: Another related compound with similar functional groups but different structural arrangement.
N,N,N’-Trimethyl-1,3-propanediamine: A compound with an additional methyl group compared to N,N-dimethyl-1,3-propanediamine.
Uniqueness
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is unique due to the presence of both dimethylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-18(2)11-5-13-20(14-6-12-19(3)4)15-16-7-9-17(10-8-16)21(22)23/h7-10H,5-6,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBTUDNMSJYBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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